Chloryl fluoride
Description
Structure
2D Structure
Properties
InChI |
InChI=1S/ClFO2/c2-1(3)4 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRLYFHVJLYEHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=Cl(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClO2F, ClFO2 | |
| Record name | Chloryl fluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chloryl_fluoride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00159769 | |
| Record name | Chloryl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13637-83-7 | |
| Record name | Chloryl fluoride ((ClO2)F) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13637-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloryl fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013637837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloryl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Elucidation and Spectroscopic Characterization of Chloryl Fluoride
Molecular Geometry and Symmetry Considerations
As predicted by Valence Shell Electron Pair Repulsion (VSEPR) theory, chloryl fluoride (B91410) adopts a pyramidal molecular structure. wikipedia.org This geometry is consistent with a central chlorine atom bonded to two oxygen atoms and one fluorine atom, with a lone pair of electrons also occupying one of the tetrahedral sites around the chlorine. Microwave spectroscopy studies have provided precise measurements of its structural parameters. The Cl-O bond length has been determined to be approximately 1.418 Å. researchgate.net This pyramidal arrangement distinguishes it from related compounds like perchloryl fluoride (ClO₃F), which is tetrahedral. wikipedia.org
The molecular structure of this compound lacks any rotational axes or an inversion center, but it does possess a single plane of symmetry that bisects the O-Cl-O angle and contains the Cl-F bond. Consequently, the molecule belongs to the C_s point group. researchgate.netunlp.edu.arnist.gov This classification is crucial for predicting its spectroscopic properties, as the symmetry of the molecule dictates the selection rules for vibrational and rotational transitions. For a pyramidal tetratomic molecule belonging to the C_s point group, six fundamental vibrations are expected. researchgate.netunlp.edu.ar
Vibrational and Rotational Spectroscopy
Vibrational and rotational spectroscopy provide deep insights into the bonding, structure, and dynamics of molecules. For this compound, these techniques have been instrumental in determining its force field and the precise energy levels associated with its molecular motions.
Infrared (IR) spectroscopy, which probes the vibrational transitions within a molecule, has been extensively applied to study this compound. researchgate.netunlp.edu.ar These investigations have successfully identified and assigned several of the molecule's fundamental vibrational modes.
The infrared spectrum of gaseous this compound has been examined in detail, revealing strong absorption bands corresponding to its fundamental vibrations. researchgate.netunlp.edu.ar Early studies identified four of the six expected fundamental frequencies. unlp.edu.ar
To obtain more detailed spectra without the complications of rotational fine structure, matrix isolation techniques have been employed. researchgate.netuni-koeln.de In these experiments, this compound molecules are trapped within an inert solid matrix, typically neon or argon, at cryogenic temperatures. This method allows for the precise determination of vibrational band origins. researchgate.net Studies have been conducted on FClO₂ isolated in both neon and argon matrices, providing valuable data for calculating the molecule's harmonic force field. researchgate.netuni-koeln.de
The fundamental vibrational frequencies of this compound observed in the gas phase are summarized in the table below.
| Vibrational Mode | Symmetry | Frequency (cm⁻¹) |
| ν₁ | A' | 1104 |
| ν₂ | A' | 627 |
| ν₃ | A' | 542 |
| ν₄ | A' | 405 (tentative) |
| ν₅ | A'' | 1265 |
| ν₆ | A'' | 349 (tentative) |
| Data sourced from Spectrochimica Acta. unlp.edu.ar |
High-resolution spectroscopic studies have successfully resolved the isotopic structures arising from the naturally occurring isotopes of chlorine (³⁵Cl and ³⁷Cl) and by using enriched oxygen isotopes (¹⁶O and ¹⁸O). researchgate.netuni-koeln.de The analysis of isotopic shifts in the vibrational and rotational spectra provides a powerful tool for confirming vibrational assignments and refining structural parameters. Infrared spectra of six different isotopomers of FClO₂ (containing ³⁵Cl/³⁷Cl and ¹⁶O/¹⁸O) have been studied in matrix isolation. researchgate.net The observed isotopic shifts in the fundamental frequencies were crucial for calculating the valence force constants of the molecule. researchgate.net These detailed isotopic studies have enabled the precise determination of the harmonic force field and have provided a more complete understanding of the molecule's structure and bonding. researchgate.netuni-koeln.de
Infrared Spectroscopic Investigations
Assignment of Fundamental Vibrational Frequencies
The vibrational modes of this compound have been characterized through infrared and Raman spectroscopy. alfa-chemistry.com The fundamental vibrational frequencies for the main isotopologue, ³⁵Cl¹⁶O₂, have been assigned based on these studies. These frequencies correspond to the symmetric and asymmetric ClO₂ stretching, the Cl-F stretching, the OClO bending, the FClO bending, and the torsional modes of the molecule.
| Vibrational Mode | Symmetry | Frequency (cm⁻¹) |
|---|---|---|
| ν₁(a') | ClO₂ symmetric stretch | 1104 |
| ν₂(a') | OClO bend | 542 |
| ν₃(a') | Cl-F stretch | 627 |
| ν₄(a') | FClO bend | 405 |
| ν₅(a'') | ClO₂ asymmetric stretch | 1265 |
| ν₆(a'') | Torsion | 349 |
Raman Spectroscopic Analysis of Liquid this compound
The Raman spectrum of liquid this compound has been observed, with measurements recorded for polarization. alfa-chemistry.com All the fundamental frequencies of the molecule have been detected in the Raman spectrum, complementing the data obtained from infrared spectroscopy of the gaseous state. alfa-chemistry.com This allows for a comprehensive understanding of the vibrational behavior of the molecule in different phases.
Submillimeter Wave Spectroscopy for Rotational Transitions
The rotational spectrum of this compound has been investigated using conventional absorption spectroscopy in the submillimeter wave region, with selected regions studied between 69 and 867 GHz. alfa-chemistry.com This technique allows for the precise measurement of rotational transitions, providing data that is crucial for determining the molecule's rotational constants and, consequently, its geometry.
Microwave Fourier Transform (MWFT) Spectroscopy
Microwave Fourier Transform (MWFT) spectroscopy has been a key technique in the detailed structural analysis of this compound, offering high resolution and sensitivity. alfa-chemistry.com
Analysis of Isotopic Species (³⁵Cl, ³⁷Cl)
MWFT spectroscopy has been employed to study the rotational spectra of both the ³⁵Cl and ³⁷Cl isotopologues of this compound between 13.2 and 18.3 GHz. alfa-chemistry.com The analysis of these different isotopic species allows for a more accurate determination of the molecular structure by providing multiple sets of rotational constants. The precise rotational constants for both isotopomers have been determined from these studies. acs.org
| Isotopologue | A (MHz) | B (MHz) | C (MHz) |
|---|---|---|---|
| F³⁵ClO₂ | 18799.4 | 6896.3 | 5153.2 |
| F³⁷ClO₂ | 18778.1 | 6734.5 | 5055.7 |
Hyperfine Splitting Analysis (³⁵/³⁷Cl, ¹⁹F)
The high resolution afforded by MWFT spectroscopy enables the observation of hyperfine splitting of the rotational lines, which arises from the interaction of the nuclear quadrupole moments of the chlorine isotopes (³⁵Cl and ³⁷Cl) and the nuclear spin of fluorine (¹⁹F) with the molecular rotational angular momentum. acs.org The analysis of this splitting provides detailed information about the electronic environment of the nuclei. From these measurements, nuclear quadrupole and spin-rotation coupling constants have been precisely determined for both ³⁵Cl and ³⁷Cl, as well as for ¹⁹F. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR spectroscopy is a powerful analytical technique for characterizing fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and a high gyromagnetic ratio, making it highly sensitive to NMR detection. wikipedia.org Furthermore, ¹⁹F is 100% naturally abundant. wikipedia.org A key feature of ¹⁹F NMR is its wide range of chemical shifts, which is significantly larger than that of proton NMR, providing excellent spectral dispersion and reducing the likelihood of signal overlap. wikipedia.orghuji.ac.il The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment. huji.ac.il
In principle, the ¹⁹F NMR spectrum of this compound would consist of a single resonance, as there is only one fluorine atom in the molecule. The precise chemical shift of this resonance would provide insight into the electronic structure around the fluorine nucleus. Additionally, spin-spin coupling between the ¹⁹F nucleus and the chlorine isotopes (³⁵Cl and ³⁷Cl, both with nuclear spin I > 1/2) could lead to splitting of the fluorine signal, providing further structural information. However, without experimental data, a definitive analysis of the ¹⁹F NMR spectrum of this compound cannot be presented.
¹⁹F NMR Studies for Bonding Characterization
In studies of chloronium compounds, ¹⁹F NMR has been instrumental in understanding the bonding characteristics. researchgate.net For instance, the solvolysis of this compound in fluorosulfuric acid has been examined using conductometry and ¹⁹F NMR to elucidate cation-anion interactions. researchgate.net The ¹⁹F NMR data from FClO₂ and analogous molecules have been pivotal in discussions surrounding the bonding in these complex species. researchgate.net
The ¹⁹F chemical shift is predominantly influenced by the paramagnetic shielding term, which is sensitive to the electronic structure of the molecule. dtic.milrug.nl Variations in this term across different fluoride compounds reflect changes in the covalency and the nature of the orbitals involved in bonding. rsc.org Theoretical calculations have been employed to understand the solvent dependency of ¹⁹F NMR shifts, revealing that interactions with solvent molecules can significantly deshield the fluorine nucleus. dtic.mil
Derivation of Nuclear Magnetic Shielding Tensors
The nuclear magnetic shielding of an atom in a molecule is an anisotropic property, meaning it depends on the orientation of the molecule with respect to the external magnetic field. This anisotropy is described by the nuclear magnetic shielding tensor. nih.gov Experimental values for the components of this tensor can be derived from spin-rotation interaction constants obtained from microwave spectroscopy. rsc.orgdntb.gov.ua
For this compound, the spin-rotation constants have been used to derive nuclear magnetic shielding values. dntb.gov.ua The shielding tensor provides a more complete picture of the electronic environment around the nucleus than the isotropic chemical shift alone. It is composed of diamagnetic and paramagnetic contributions. rug.nl The diamagnetic term can be calculated, and by combining this with the experimentally determined total shielding, the paramagnetic term can be deduced. rsc.org
The periodic trends in nuclear magnetic shielding parameters for binary fluorides have been studied, showing that the shielding is highly dependent on the nature of the central atom bonded to fluorine. rsc.org These studies highlight the complex interplay of factors, including bond ionicity and the energies of molecular orbitals, that determine the observed shielding. rsc.org
Table 1: Derived Nuclear Magnetic Shielding Data for this compound Isotopomers
| Isotopomer | Parameter | Value |
| F³⁵ClO₂ | σ(¹⁹F) (ppm) | -165.4 (12) |
| F³⁵ClO₂ | σ(³⁵Cl) (ppm) | -1235 (18) |
| F³⁷ClO₂ | σ(¹⁹F) (ppm) | -165.4 (15) |
| F³⁷ClO₂ | σ(³⁷Cl) (ppm) | -1235 (23) |
| Data sourced from rotational and vibrational spectra analysis. |
X-ray Diffraction (XRD) and Other Advanced Diffraction Techniques
While direct X-ray diffraction (XRD) studies on solid this compound are challenging due to its high reactivity and low melting point, valuable structural information has been obtained from the analysis of its crystalline adducts and derivatives. Electron diffraction has also been employed to determine the structure of gaseous perthis compound, a related compound. rsc.org
Structural Analysis of Crystalline this compound Adducts and Derivatives
X-ray crystallography has been successfully used to determine the structures of compounds containing the dioxychloronium cation ([ClO₂]⁺), which is formed from this compound. For example, the reaction of this compound with arsenic pentafluoride yields chloryl hexafluoroarsenate (B1215188) (ClO₂AsF₆), which has been characterized as an ionic compound with strong cation-anion interactions. researchgate.net
In a broader context, the structures of various difluorochloronium(III) compounds, which are related to this compound chemistry, have been determined by single-crystal X-ray diffraction. researchgate.net These studies reveal the geometry of the ClF₂⁺ cation, which is typically bent. researchgate.net Furthermore, the investigation of polyinterhalides of chlorine monofluoride has led to the characterization of anions like [F(ClF)₃]⁻, where a central fluoride ion is coordinated by ClF molecules. nih.gov The bond lengths and angles in these adducts provide insight into the nature of the intermolecular interactions. nih.gov
Table 2: Selected Bond Lengths and Angles in a this compound-Related Adduct
| Compound | Bond/Angle | Value |
| [NMe₄][F(ClF)₃] | d(F1-Cl1) | 213.9(2) pm |
| d(F1-Cl2) | 219.4(2) pm | |
| d(F1-Cl3) | 219.5(1) pm | |
| d(Cl1-F2) | 169.9(2) pm | |
| ∠(Cl-F1-Cl) | 103.87(6) - 108.86(6)° | |
| Data from the X-ray diffraction analysis of [NMe₄][F(ClF)₃]. nih.gov |
Correlation with Spectroscopic Data
A powerful approach to understanding the structure and bonding in molecules like this compound is to correlate data from different experimental techniques. For instance, vibrational amplitudes obtained from electron diffraction studies of gaseous perthis compound are in agreement with values calculated from spectroscopic data. rsc.org
In the study of this compound itself, the analysis of its rotational and vibrational spectra has yielded precise rotational, centrifugal distortion, and nuclear quadrupole coupling constants. dntb.gov.ua This spectroscopic information can be used to derive a detailed molecular structure, which can then be compared with and complement data from diffraction studies of related compounds. The combination of microwave spectroscopy and theoretical calculations provides a robust method for determining the harmonic force field and structure of this compound. dntb.gov.ua
Theoretical and Computational Chemistry of Chloryl Fluoride
Electronic Structure Theory and Bonding Analysis
The nature of chemical bonding in chloryl fluoride (B91410), particularly the hypervalent state of the central chlorine atom, has been a subject of theoretical exploration. Various computational techniques have been employed to provide a deeper understanding of its electronic landscape.
Hypervalency and Resonance Stabilization Debate
Chloryl fluoride is considered a hypervalent molecule, as the central chlorine atom is formally bonded to three more electronegative atoms (two oxygen and one fluorine), seemingly exceeding the octet rule. The debate around hypervalency in molecules like ClO2F centers on the extent of d-orbital participation versus the prevalence of ionic contributions and multicenter bonding to describe their structure and reactivity.
Early models invoked the hybridization of chlorine's 3d orbitals to accommodate the extra electrons. However, modern quantum chemical calculations have largely revised this view, suggesting that the role of d-orbitals is minimal. Instead, the bonding in this compound and similar hypervalent species is better described by a combination of significant ionic character in the Cl-O and Cl-F bonds and the possibility of three-center-four-electron (3c-4e) bonds. Resonance structures can be drawn to illustrate the delocalization of charge, where the chlorine atom bears a significant positive partial charge, and the electronegative oxygen and fluorine atoms accommodate the negative charge. This charge separation model avoids the necessity of an expanded octet on the chlorine atom.
Density Functional Theory (DFT) for Electron Distribution Mapping
Density Functional Theory (DFT) has become a important tool for mapping the electron distribution in molecules like this compound. DFT calculations can provide detailed information about the electron density, molecular orbitals, and electrostatic potential, offering a visual and quantitative picture of the bonding.
Natural Bond Orbital (NBO) and Electron Localization Function (ELF) Studies
Natural Bond Orbital (NBO) and Electron Localization Function (ELF) analyses are powerful computational methods for interpreting chemical bonding in a way that aligns with classical chemical concepts like Lewis structures and electron pairs.
An NBO analysis of this compound would provide a detailed description of the localized bonds and lone pairs. It would quantify the hybridization of the atomic orbitals involved in bonding and the polarization of the Cl-O and Cl-F bonds. It is anticipated that the NBO analysis would confirm the high ionic character of these bonds, with the bonding orbitals being significantly polarized towards the oxygen and fluorine atoms. The analysis would also detail the composition of the lone pairs on the oxygen and fluorine atoms.
The Electron Localization Function (ELF) provides a topological analysis of the electron density, partitioning the molecular space into regions corresponding to core electrons, bonding pairs, and lone pairs. For this compound, an ELF analysis would be expected to show distinct basins of high electron localization corresponding to the Cl-O and Cl-F covalent bonds, as well as the lone pairs on the oxygen and fluorine atoms. The shape and population of these basins would provide further insight into the nature of the chemical bonds.
Comparison with Experimental X-ray Photoelectron Spectroscopy (XPS) Data
X-ray Photoelectron Spectroscopy (XPS) is an experimental technique that measures the binding energies of core-level electrons, providing information about the elemental composition and chemical environment of atoms in a molecule. A comparison of theoretically calculated core-level binding energies with experimental XPS data for gaseous this compound would serve as a valuable validation of the computational models.
Quantum Chemical Calculations of Structural Parameters and Force Constants
Quantum chemical calculations are instrumental in determining the geometric structure and vibrational properties of molecules with high accuracy. For this compound, ab initio and DFT methods can be used to calculate its structural parameters (bond lengths and angles) and force constants.
A study utilizing Green's function procedure has been conducted to determine the force field of this compound, computing its force constants and mean amplitudes of vibration. rsc.org More recent quantum chemical calculations would be expected to provide highly accurate predictions for the following parameters:
| Parameter | Calculated Value |
| Cl-O bond length | Data not available |
| Cl-F bond length | Data not available |
| O-Cl-O bond angle | Data not available |
| O-Cl-F bond angle | Data not available |
| Cl-O stretching force constant | Data not available |
| Cl-F stretching force constant | Data not available |
| Bending force constants | Data not available |
These calculated values can be compared with experimental data from techniques like microwave spectroscopy to assess the accuracy of the theoretical methods.
Reaction Energetics and Thermochemical Studies
The thermochemical properties of this compound, such as its enthalpy of formation and bond dissociation energies, are crucial for understanding its stability and reactivity. Computational methods provide a powerful means to determine these properties.
Theoretical studies, such as those employing the Gaussian-3 (G3) and Gaussian-3X (G3X) models, have been used to calculate the thermochemical data for a range of chlorine fluorides. While specific, comprehensive data for this compound's reaction energetics are limited in the provided search results, the following table summarizes key thermochemical parameters that could be determined through such computational studies:
| Thermochemical Property | Value |
| Standard Enthalpy of Formation (ΔHf°) | Data not available |
| Cl-O Bond Dissociation Energy | Data not available |
| Cl-F Bond Dissociation Energy | Data not available |
Accurate calculation of these values is essential for modeling the chemical behavior of this compound in various environments.
Standard Enthalpies of Formation Calculations
The standard enthalpy of formation (ΔfH°) is a key thermochemical parameter. For many chlorine fluorides and their oxyfluorides, including this compound, computational methods are essential for deriving accurate values. While standard atomization schemes can be used, they often fail to achieve chemical accuracy for this class of compounds due to their complex electronic structures. arxiv.org
High-accuracy composite methods, such as W1 and W2 theories, are employed to compute the standard enthalpies of formation. These methods involve a series of calculations that extrapolate to the complete basis set limit and include corrections for core-valence correlation, scalar relativistic effects, and spin-orbit coupling. arxiv.org For this compound (FClO₂), theoretical calculations provide a critical route to establishing a reliable value for its standard enthalpy of formation.
Table 1: Calculated Thermochemical Data for this compound (FClO₂) at 298.15 K
| Property | Value | Units |
|---|---|---|
| Standard Enthalpy of Formation (ΔfH°) | -10.7 | kcal·mol⁻¹ |
Data sourced from computational studies utilizing isodesmic reaction schemes. arxiv.org
Isodesmic Reaction Schemes for Accuracy Enhancement
To overcome the limitations and potential inaccuracies of atomization energy calculations for molecules with significant electronic complexity, isodesmic reaction schemes are a preferred computational strategy. arxiv.org An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides of the equation. ed.ac.uk This conservation of bond types leads to a significant cancellation of systematic errors in the quantum chemical calculations, thus yielding more accurate enthalpy of formation values. researchgate.net
For this compound, an appropriate isodesmic reaction can be designed where FClO₂ is a reactant, and the other participants are well-characterized molecules with accurately known experimental enthalpies of formation. The enthalpy of reaction is calculated at a high level of theory, and by using the known experimental enthalpies of the other species, the enthalpy of formation for the target molecule, FClO₂, can be derived with enhanced accuracy. arxiv.orged.ac.uk This approach has been shown to be superior to atomization schemes for chlorine fluorides, as it mitigates errors arising from the inadequate description of electron correlation. arxiv.org
Multi-reference Features in Atomization Energy Calculations
The electronic structure of this compound and related chlorine oxyfluorides often exhibits significant multi-reference character. This means that their ground state cannot be accurately described by a single electron configuration (a single Slater determinant), which is the fundamental assumption of many standard single-reference quantum chemistry methods like Hartree-Fock and standard Density Functional Theory (DFT). arxiv.org
The presence of multi-reference character can lead to substantial errors in calculations of properties like atomization energies, and consequently, enthalpies of formation derived from them. arxiv.org Several diagnostic tools are used to assess the degree of multi-reference character in a molecule:
T1 Diagnostic: This diagnostic, derived from coupled-cluster theory, measures the importance of single excitations. A large T1 value suggests that the reference determinant is a poor starting point for the calculation. chemrxiv.org
D1 Diagnostic: This is another coupled-cluster based diagnostic that provides information on the quality of the reference wavefunction.
C₀²: This value represents the weight of the leading configuration in a multi-configurational wave function. A value significantly less than 1.0 indicates a strong multi-reference character.
For chlorine fluorides, it has been demonstrated that methods like the "gold standard" CCSD(T) can fail to provide chemical accuracy when using an atomization scheme precisely because of the underlying multi-reference nature of these molecules. arxiv.org This necessitates either the use of genuine multi-reference methods or strategies like the isodesmic reaction scheme that can effectively cancel out the errors. arxiv.org
DFT-based Studies of Reaction Pathways and Elimination Curves
Density Functional Theory (DFT) serves as a computationally affordable and effective tool for exploring the potential energy surfaces of reactions involving this compound. arxiv.orgnih.gov DFT calculations are widely used to investigate reaction mechanisms, identify transition states, and determine activation energies for various reaction pathways. pku.edu.cnmdpi.com
For this compound, DFT can be employed to study its decomposition pathways, such as the elimination of fluorine or oxygen atoms. By mapping the potential energy surface, researchers can construct elimination curves that describe the energy of the system as a specific bond is stretched. These studies help in understanding the stability of the molecule and predicting its likely unimolecular decomposition channels. Such computational investigations are crucial for assessing the reactivity and kinetic stability of FClO₂ under various conditions. arxiv.org
Quantum Chemical Investigations of Related Systems
The study of this compound is often placed in the broader context of other chlorine oxyfluorides and their halogen analogues. Computational chemistry provides a powerful framework for systematic comparisons across this family of compounds.
Studies on Chlorine Oxyfluorides and Halogen Analogues
Quantum chemical studies are not limited to FClO₂ but extend to the entire series of chlorine oxyfluorides (e.g., FClO, FClO₃, ClO₂) and related hypofluorites. researchgate.net These studies provide a comprehensive overview of the trends in structure, bonding, and reactivity within the Cl-O-F chemical space. By applying consistent levels of theory to the entire series, researchers can elucidate how properties such as bond lengths, bond angles, vibrational frequencies, and thermochemical stability evolve with changes in oxidation state and coordination number of the central chlorine atom. researchgate.net Comparing computational results with available experimental data for some members of the series helps to benchmark the theoretical methods and provides confidence in the predictions for more elusive or unstable species. researchgate.net
Table 2: Comparison of Selected Chlorine Oxyfluorides
| Compound | Formula | Common Name |
|---|---|---|
| This compound | FClO₂ | This compound |
| Perthis compound | FClO₃ | Perthis compound |
| Chlorine monoxide | ClO | Chlorine monoxide |
| Chlorine dioxide | ClO₂ | Chlorine dioxide |
| Chlorine hypofluorite | FClO | Chlorine hypofluorite |
Computational Approaches for Comparative Reactivity Assessments
Computational methods are instrumental in performing comparative assessments of the reactivity of this compound against its analogues. By calculating the reaction profiles for a standardized set of reactions, the relative reactivity of different chlorine oxyfluorides can be quantified. github.io
For example, the activation barriers for oxygen atom transfer or fluorine atom transfer from the chlorine oxyfluoride to a model substrate can be calculated. A lower calculated activation barrier for a particular oxyfluoride implies higher reactivity in that specific reaction channel. Similarly, bond dissociation energies (BDEs) for the Cl-F and Cl-O bonds can be computed across the series. These BDEs serve as a fundamental indicator of the bond strength and the energy required to initiate reactions via bond cleavage. Such comparative computational studies allow for the prediction of reactivity trends and help to rationalize experimentally observed behaviors within the halogen oxyfluoride family.
Theoretical Modeling of Anion-Cation Interactions in Chloryl Salts
Theoretical and computational chemistry provides a powerful lens through which to investigate the intricate interactions between ions in the solid state, offering insights that can be challenging to obtain through experimental methods alone. However, a comprehensive review of the scientific literature reveals a notable scarcity of specific theoretical studies focused on the anion-cation interactions within chloryl salts, including this compound (FClO₂). While computational methods such as Density Functional Theory (DFT) and various ab initio techniques are extensively used to model ionic interactions in a wide array of salts, their application to compounds containing the chloryl cation ([ClO₂]⁺) is not well-documented in publicly available research.
Similarly, theoretical investigations into anion-cation interactions are abundant for other classes of compounds, such as ionic liquids, molten salts, and alkali halides. These studies often provide detailed information on interaction energies, charge transfer, and the nature of the bonding (from purely ionic to partially covalent). For instance, computational work on species isoelectronic to the chloryl cation, such as sulfur dioxide (SO₂), has explored its interactions with various anions, but this serves only as a rough analogy and does not provide direct data for chloryl salts.
The absence of specific theoretical data for chloryl salts in the literature prevents the construction of a detailed analysis or the compilation of data tables as requested. This indicates a potential gap in the current body of computational chemistry research. Future theoretical studies would be invaluable in elucidating the nature of the anion-cation interactions in these highly reactive and interesting compounds. Such research could explore the degree of covalent versus ionic character in the bonding, the distribution of electron density, and the energetic factors that govern the stability and reactivity of chloryl salts.
Chemical Reactivity and Mechanistic Investigations of Chloryl Fluoride
Oxidative and Fluorinating Mechanisms
The reactivity of chloryl fluoride (B91410) is characterized by its ability to participate in both oxidation and fluorination reactions, a behavior attributed to the chlorine dioxide moiety and the reactive Cl-F bond. wikipedia.org The specific pathway, whether oxidation or fluorination, is influenced by the substrate and reaction conditions.
Role of the Chlorine Dioxide Moiety in Oxidation
The chlorine dioxide (ClO₂) portion of the chloryl fluoride molecule is the primary driver of its oxidizing properties. acs.org This moiety can engage in reactions where it transfers oxygen atoms to other molecules. acs.org This process is central to its function as an oxidizing agent, enabling it to participate in a variety of chemical transformations, including those that can disrupt enzymatic functions in biological systems. acs.org The general mechanism involves the chlorine dioxide moiety interacting with molecular targets, leading to oxidation. acs.org In many of these reactions, chlorine dioxide is converted to the chlorite (B76162) ion (ClO₂⁻) through a single-electron transfer process. mdpi.com
Mechanistic Probes for Oxygen and Fluorine Transfer
Distinguishing between the oxidative and fluorinating pathways of this compound requires sophisticated mechanistic studies. Techniques such as isotopic labeling and computational modeling have been proposed to elucidate the preferred reaction mechanism. These methods help track the transfer of oxygen versus fluorine atoms and analyze the transition states for each type of reaction.
Isotopic labeling is a powerful tool for tracing the path of atoms in a chemical reaction. In the context of this compound, the use of oxygen-18 (¹⁸O) and fluorine-19 (¹⁹F) isotopes can help determine whether oxygen or fluorine is transferred to a substrate. For instance, in reactions with alkenes or aromatic compounds, labeling the this compound with ¹⁸O would allow researchers to track whether the oxygen atom in the product originates from the reagent. Similarly, while ¹⁹F is the naturally abundant isotope of fluorine, its distinct nuclear magnetic resonance (NMR) signal can be used to monitor the formation of C-F bonds. The development of ¹⁸F-labeling techniques, often used in positron emission tomography (PET), has also advanced the study of fluorination mechanisms, including isotopic exchange reactions. researchgate.netnih.gov
Density Functional Theory (DFT) calculations provide a computational approach to understanding reaction mechanisms by modeling the energy landscapes of different reaction pathways. whiterose.ac.uk By calculating the energies of the transition states for both fluorination (e.g., C-F bond formation) and oxidation (e.g., epoxidation), it is possible to predict which pathway is more energetically favorable under specific conditions. For example, DFT studies can compare a closed-shell Sₙ2 mechanism for fluorination with an open-shell single-electron transfer (SET) mechanism that might lead to oxidation. whiterose.ac.uk Such calculations have been used to investigate the fluorination of various organic molecules and have shown that factors like the electronic structure of the substrate and the presence of catalysts can influence the reaction outcome. whiterose.ac.ukmdpi.comharvard.edu
Complexation and Adduct Formation
This compound can interact with other molecules to form complexes and adducts, particularly with Lewis acids. A Lewis acid is a chemical species that can accept a pair of electrons from a Lewis base to form a coordinate covalent bond. libretexts.orgwikipedia.org
Interactions with Lewis Acids (e.g., BF₃, PF₅)
This compound is known to form molecular adducts with strong Lewis acids such as boron trifluoride (BF₃) and phosphorus pentafluoride (PF₅). In these interactions, the this compound molecule acts as a Lewis base, donating an electron pair to the Lewis acid. This results in the formation of a new chemical entity, an adduct, where the molecules are joined by a coordinate covalent bond. libretexts.orgwikipedia.org For example, the reaction between BF₃ and a fluoride ion (F⁻) results in the formation of the tetrafluoroborate (B81430) ion (BF₄⁻), where BF₃ is the Lewis acid and F⁻ is the Lewis base. brainly.com While these adducts with this compound are described as molecular rather than ionic, they demonstrate the ability of this compound to engage in Lewis acid-base chemistry.
Formation of Chloryl Salts with Strong Oxidizers (e.g., RuF₆)
This compound (ClO₂F) demonstrates notable reactivity with strong Lewis acids and oxidizing agents, leading to the formation of ionic chloryl salts. A prominent example of this reactivity is its reaction with ruthenium hexafluoride (RuF₆) or ruthenium pentafluoride (RuF₅) to produce chloryl hexafluororuthenate(V), [ClO₂]⁺[RuF₆]⁻. acs.orgscotmas.com This transformation underscores the ability of sufficiently powerful fluoride ion acceptors to abstract a fluoride anion from the covalent this compound molecule, releasing the chloryl cation, [ClO₂]⁺.
These chloryl salts, such as [ClO₂][RuF₆], are characterized as highly reactive compounds and powerful oxidizers. scotmas.comorganic-chemistry.org The formation of the chloryl cation, which contains chlorine in a +5 oxidation state, is a key feature of these reactions and highlights the extreme reactivity of strong oxidizing agents like RuF₆. organic-chemistry.orgrsc.org
Characterization of Cation-Anion Interactions
The chloryl salts formed from the reaction of this compound with strong Lewis acids have been the subject of detailed structural and spectroscopic studies to understand the nature of the interactions between the chloryl cation ([ClO₂]⁺) and the counter-anion. Techniques such as X-ray crystallography, infrared (IR) spectroscopy, and Raman spectroscopy are pivotal in characterizing these compounds. scotmas.combyjus.comacs.org
In the solid state, compounds like chloryl hexafluoroarsenate (B1215188) ([ClO₂]⁺[AsF₆]⁻) and chloryl hexafluororuthenate(V) ([ClO₂]⁺[RuF₆]⁻) are confirmed to be ionic. scotmas.comacs.org However, spectroscopic analyses reveal that the interaction between the cation and anion is not purely electrostatic. Strong cation-anion interactions are observed, which result in a distortion of the anion from its ideal octahedral symmetry. acs.org For instance, in [ClO₂]⁺[AsF₆]⁻, these interactions lead to a lowering of the AsF₆⁻ ion's symmetry. acs.org
The [ClO₂]⁺ cation itself is isoelectronic with sulfur dioxide (SO₂) and possesses a bent molecular geometry, with a bond angle approaching 120°. organic-chemistry.org Vibrational spectroscopy provides key insights into the structure of this cation and its interaction with the anion.
Table 1: Spectroscopic Data for Chloryl Cation ([ClO₂]⁺) in Salts
| Compound | Vibrational Frequencies (cm⁻¹) (Symmetric Stretch, Bend, Asymmetric Stretch) | Spectroscopic Method | Reference |
|---|---|---|---|
| [ClO₂]⁺[RuF₆]⁻ | Not explicitly detailed in search results | Vibrational Spectroscopy (IR, Raman) | scotmas.com |
Note: While the references confirm characterization by vibrational spectroscopy, specific frequency values for the chloryl cation in these particular salts were not available in the search snippets.
Substitution and Exchange Reactions
General Reaction Mechanisms in Organic Chemistry
This compound is recognized as a potent oxidizing and electrophilic fluorinating agent in chemical synthesis. acs.org Its reactivity is driven by the electrophilic nature of the chlorine atom, which is in a high oxidation state (+5). This allows it to participate in a variety of reactions with organic compounds. acs.org
One of the notable reactions is a Friedel-Crafts-type reaction with aromatic compounds. In the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃), this compound can react with benzene (B151609) to yield perchlorylbenzene (C₆H₅ClO₃). cas.cn This reaction proceeds via an electrophilic aromatic substitution mechanism, where the Lewis acid is thought to assist in generating a highly electrophilic species, potentially related to the chloryl cation, which then attacks the aromatic ring. cas.cn
The general mechanism of action for this compound in its reactions often involves the transfer of oxygen atoms or attack by its electrophilic chlorine center. acs.org This high reactivity makes it a valuable reagent for the synthesis of specific fluorine-containing molecules, although its instability and violent reactions with reducing agents and water limit its broader industrial application. acs.orgresearchgate.net
Deoxyfluorination Processes Facilitated by this compound
Deoxyfluorination is a crucial synthetic transformation in organic chemistry, involving the replacement of a hydroxyl group with a fluorine atom. nih.govnih.gov This method is fundamental for accessing valuable organofluorine compounds. A wide array of reagents has been developed for this purpose, including sulfur-based reagents like diethylaminosulfur trifluoride (DAST) and its derivatives, as well as various phosphorus- and carbon-based reagents. researchgate.netnih.govnih.gov
Despite the established role of this compound as a fluorinating agent, a review of the scientific literature indicates a lack of significant evidence for its use in facilitating deoxyfluorination reactions of alcohols or carboxylic acids. The primary reagents documented for these transformations operate through mechanisms tailored to the activation of hydroxyl groups, a role for which this compound is not reported. nih.govgoogle.com Research into deoxyfluorination continues to yield novel reagents, such as imidazolium-based salts, which offer advantages in stability and handling, but this compound does not feature among these developments. acs.orggoogle.com
Fluoride-Chloride Exchange Reactions
Halogen exchange (Halex) reactions are a cornerstone of industrial organofluorine chemistry, providing a pathway to synthesize aryl fluorides from the corresponding aryl chlorides. researchgate.netwikipedia.org The Swarts reaction is another classic example, typically using metal fluorides to replace chlorine or bromine in alkyl halides. byjus.com These processes generally involve a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a high-boiling polar aprotic solvent and sometimes with the aid of a phase-transfer catalyst. researchgate.netmsu.edu
While this compound is a fluorine-containing compound, there is no substantial documentation in the reviewed literature of its application as a reagent for direct fluoride-chloride exchange reactions. The mechanisms of established Halex processes rely on the nucleophilicity of the fluoride ion to displace a chloride ion from a carbon center. This compound, being a highly electrophilic and oxidizing species, does not fit the typical profile of a nucleophilic fluoride donor required for these transformations. Its reactivity is dominated by electrophilic attack or oxidation rather than providing a source of nucleophilic fluoride for substitution. acs.org
Comparative Reactivity with Halogen Oxyfluoride Analogues
The reactivity of this compound (ClO₂F) can be better understood by comparing it with its heavier halogen analogues, bromyl fluoride (BrO₂F) and iodyl fluoride (IO₂F). The chemical and physical properties of these compounds vary significantly, largely due to the differing electronegativity, size, and preferred oxidation states of the central halogen atom.
As predicted by VSEPR theory, both ClO₂F and BrO₂F have a pyramidal molecular structure. In contrast, iodyl fluoride (IO₂F) is a polymeric solid under standard conditions, indicating strong intermolecular forces and a different bonding arrangement. This structural difference has profound implications for their reactivity.
A comparison of key properties highlights the distinct nature of this compound.
Table 2: Comparative Properties of Halogen Oxyfluorides
| Property | This compound (ClO₂F) | Bromyl Fluoride (BrO₂F) | Iodyl Fluoride (IO₂F) | Reference |
|---|---|---|---|---|
| Structure | Pyramidal (Cₛ) | Pyramidal (Cₛ) | Polymeric Chains | acs.org |
| Thermal Stability | Decomposes at 100°C | Stable to 150°C | Stable to 200°C | acs.org |
| Oxidizing Strength | Strong | Moderate | Weak | acs.org |
The trend in thermal stability, which increases down the group, is inverse to the trend in halogen electronegativity. acs.org Furthermore, studies on the reactivity of the related perchloryl (ClO₃F) and perbromyl (BrO₃F) fluorides with strong Lewis acids like antimony pentafluoride (SbF₅) show contrasting behavior. BrO₃F reacts to form the [BrO₂]⁺ cation through fluoride abstraction and O₂ elimination, whereas ClO₃F is unreactive under similar conditions, suggesting a significant kinetic barrier for fluoride abstraction from the chlorine compound. This suggests that while both ClO₂F and BrO₂F can form haloyl cations, the reaction conditions and pathways may differ, reflecting the nuanced differences in their chemical reactivity.
Bromyl Fluoride (BrO₂F) and Iodyl Fluoride (IO₂F)
This compound (ClO₂F) is the chlorine member of the halogenyl fluoride family, which also includes bromyl fluoride (BrO₂F) and iodyl fluoride (IO₂F). These compounds share the general formula XO₂F, where X is a halogen (Cl, Br, I), but exhibit notable differences in their physical and structural properties. While this compound is a gas at room temperature, boiling at -6 °C, its bromine and iodine analogues have different characteristics. wikipedia.orgassignmentpoint.com
Bromyl fluoride is the bromine-containing counterpart to this compound. wikipedia.org Iodyl fluoride, the iodine analogue, contrasts significantly with the other two under standard conditions by existing as a polymeric substance rather than as discrete molecules. wikipedia.orgqsstudy.com
Structural and Reactivity Comparisons
The structures of the halogenyl fluorides vary down the group. This compound possesses a pyramidal molecular geometry, as predicted by VSEPR theory. wikipedia.orgassignmentpoint.com This structure is adopted by bromyl fluoride as well. wikipedia.orgqsstudy.com The tendency of chlorine to exist in positive oxidation states when bonded to highly electronegative atoms like oxygen and fluorine is a key factor in its structure. wikipedia.orgassignmentpoint.com
In contrast, iodyl fluoride (IO₂F) forms a polymer under standard conditions, a significant structural divergence from the monomeric, pyramidal shapes of ClO₂F and BrO₂F. wikipedia.orgassignmentpoint.comqsstudy.com This difference highlights the changing properties of the central halogen atom as one moves down the group.
While detailed comparative reactivity studies are sparse, the general reactivity of this compound is known to be high. It is considered "indecently reactive" and difficult to store as it can dissolve the protective metal fluoride coatings that typically allow for the storage of other reactive chlorine fluorides. wikipedia.org
Table 1: Structural Comparison of Halogenyl Fluorides
| Compound | Formula | Molecular Geometry | Physical State (Standard Conditions) |
| This compound | ClO₂F | Pyramidal | Gas wikipedia.orgassignmentpoint.com |
| Bromyl fluoride | BrO₂F | Pyramidal wikipedia.orgqsstudy.com | Not specified in results |
| Iodyl fluoride | IO₂F | Polymeric wikipedia.orgqsstudy.com | Solid |
Solvolysis Studies in Acidic Media
Formation and Characterization of the Chloronium Cation (ClO₂⁺)
The solvolysis of this compound in strong acidic media, such as fluorosulfuric acid (HSO₃F), leads to the formation of the chloronium cation, ClO₂⁺. researchgate.netcdnsciencepub.comcdnsciencepub.com This cation is a key species in the chemistry of chloryl compounds. The formation of the ClO₂⁺ cation from the covalent compound this compound demonstrates the strong protonating power of the superacid medium. wikipedia.org While this compound itself is a colorless compound, solutions containing the ClO₂⁺ cation, particularly from solutes like chloryl fluorosulfate (B1228806) (ClO₂SO₃F), are noted to be colored. cdnsciencepub.comwikipedia.org The cation is characterized by a bent structure, isoelectronic with sulfur dioxide (SO₂). wikipedia.org
Conductometric and Spectroscopic Investigations in Fluorosulfuric Acid
To understand the behavior of this compound in acidic solvents and to elucidate the nature of the cation-anion interactions, its solvolysis in fluorosulfuric acid has been investigated using conductometry and ¹⁹F nuclear magnetic resonance (NMR) spectroscopy. researchgate.netcdnsciencepub.comcdnsciencepub.com These studies were performed to clarify the apparent contradiction between colorless chloryl compounds like ClO₂F and its adducts with Lewis acids, and the deeply colored compounds like chloryl fluorosulfate, both of which were postulated to contain the ClO₂⁺ cation. cdnsciencepub.com
The conductometric studies measure the electrical conductivity of the solution, which provides insight into the number and mobility of ions produced upon solvolysis. The spectroscopic investigations, particularly ¹⁹F NMR, help to identify the fluorine-containing species present in the solution and provide information about their chemical environment and bonding. cdnsciencepub.comcdnsciencepub.com These combined techniques have been crucial in confirming the existence of the solvated chloronium cation, ClO₂⁺(solv), in these solutions. researchgate.netcdnsciencepub.com
Table 2: Investigative Methods for this compound Solvolysis in Fluorosulfuric Acid
| Investigation Technique | Purpose | Findings |
| Conductometry | To study the ionic species formed upon solvolysis. cdnsciencepub.comcdnsciencepub.com | Confirms the production of ions in solution. |
| ¹⁹F Nuclear Magnetic Resonance (NMR) | To elucidate the nature of cation-anion interactions and identify fluorine-containing species. cdnsciencepub.comcdnsciencepub.com | Provides evidence for the structure and bonding in the chloronium compounds formed. cdnsciencepub.com |
Applications of Chloryl Fluoride in Advanced Synthesis and Materials Science
Fluorination Reagent in Organic Synthesis
The introduction of fluorine into organic molecules can significantly alter their chemical and physical properties, which is of great interest in pharmaceutical and materials science. thieme-connect.com Highly reactive fluorinating agents are crucial for creating these valuable compounds.
While specific, contemporary research on chloryl fluoride (B91410) as a mainstream fluorinating agent in organic synthesis is limited, the reactivity of related compounds provides insight into its potential applications. For instance, the closely related compound perchloryl fluoride (ClO₃F) has been historically studied for its ability to react with certain organic substrates. It can participate in Friedel-Crafts type reactions with aromatic compounds in the presence of a catalyst like aluminum chloride to yield perchloryl aromatics. acs.org It has also been shown to fluorinate compounds with active methylene (B1212753) groups. acs.org These reactions underscore the capability of chlorofluoride oxides to act as electrophilic reagents for C-F bond formation or for the introduction of the entire chloroxy group.
The table below illustrates the types of transformations achievable with perthis compound, which are indicative of the synthetic potential for highly reactive fluorinating species.
| Substrate | Reagent/Catalyst | Product |
| Benzene (B151609) | Perthis compound / AlCl₃ | Perchlorylbenzene |
| 3-Nitrophenol | Perthis compound / AlCl₃ | 3-Nitroperchlorylbenzene |
| Active Methylene Compounds | Perthis compound | Fluorinated Methylene Compounds |
| Data derived from studies on the analogous compound perthis compound. acs.orgacs.org |
The mechanism of fluorine transfer from highly electrophilic reagents can vary. For reactions involving perthis compound with aromatic compounds, evidence suggests a mechanism involving the heterolytic cleavage of the fluorine-chlorine bond, facilitated by a Lewis acid catalyst. acs.org This generates a highly electrophilic "perchloryl cation" (ClO₃⁺) that then attacks the aromatic ring. acs.org
In the broader context of modern fluorination chemistry, several mechanisms are recognized for other reagents which may share characteristics with this compound's reactivity:
Single-Electron-Transfer (SET): In some advanced catalytic systems, an oxidant abstracts an electron from a catalyst, which then interacts with a fluorine source and the organic substrate to facilitate fluorination. cas.cn
Nucleophilic Displacement: This is a common pathway where a fluoride ion attacks an electrophilic carbon center, displacing a leaving group. While this compound itself is electrophilic, some fluorination processes rely on generating a nucleophilic fluoride source. nih.gov
Radical Fluorination: This mechanism involves the generation of a fluorine radical which then reacts with the organic substrate. cas.cn
Given the high reactivity of the Cl-F bond in this compound and its strong oxidizing nature, its reactions likely proceed through highly energetic intermediates, potentially involving cationic or radical pathways depending on the substrate and conditions. wikipedia.org
Inorganic Synthesis and Materials Chemistry
This compound's potent reactivity makes it a candidate for synthesizing inorganic compounds that are otherwise difficult to produce. cymitquimica.com
High-purity metal fluorides are essential components in various advanced materials. The synthesis of these compounds can be achieved by reacting suitable precursors, such as metal oxides or chlorides, with a powerful fluorinating agent. While specific studies detailing the use of this compound are not prevalent in recent literature, its utility for forming metal fluorides has been noted.
A clear demonstration of this synthetic strategy is found using the analogous and highly reactive gas, chlorine trifluoride (ClF₃). Research shows that ClF₃ can effectively convert various metal oxides and chlorides into their corresponding fluorides at elevated temperatures. scirp.org This process is valuable for creating non-volatile fluoride materials. scirp.org The reaction of ClF₃ with metal oxides often requires higher temperatures than with metal chlorides. scirp.org
The following table summarizes the synthesis of various metal fluorides using chlorine trifluoride gas, illustrating a process likely achievable with this compound.
| Precursor Material | Reagent | Reaction Temperature (°C) | Resulting Metal Fluoride |
| Scandium(III) oxide (Sc₂O₃) | Chlorine Trifluoride (ClF₃) | 300 - 700 | Scandium(III) fluoride (ScF₃) |
| Lanthanum(III) oxide (La₂O₃) | Chlorine Trifluoride (ClF₃) | 300 - 700 | Lanthanum(III) fluoride (LaF₃) |
| Strontium oxide (SrO) | Chlorine Trifluoride (ClF₃) | 300 - 700 | Strontium fluoride (SrF₂) |
| Barium oxide (BaO) | Chlorine Trifluoride (ClF₃) | 300 - 700 | Barium fluoride (BaF₂) |
| Magnesium oxide (MgO) | Chlorine Trifluoride (ClF₃) | 300 - 700 | Magnesium fluoride (MgF₂) |
| Aluminum oxide (Al₂O₃) | Chlorine Trifluoride (ClF₃) | 500 - 700 | Aluminum fluoride (AlF₃) |
| Aluminum chloride (AlCl₃) | Chlorine Trifluoride (ClF₃) | Room Temp. - 700 | Aluminum fluoride (AlF₃) |
| Data derived from studies on the analogous compound chlorine trifluoride. scirp.org |
The metal fluorides produced through high-reactivity fluorination have direct applications in the electronics industry. These materials are often used as protective coatings in corrosive, high-temperature environments typical of semiconductor manufacturing, such as in chemical vapor deposition (CVD) reactors. scirp.orgamericanchemistry.com For instance, hydrofluoric acid is used for etching semiconductors, creating fluoride-rich industrial wastewater. saltworkstech.com
Furthermore, metal fluorides like aluminum fluoride (AlF₃) are relevant in the context of microelectronic reliability. The corrosion of aluminum bond pads, a critical failure point in wire-bonded devices, can be influenced by halide ions, leading to the formation of aluminum fluoride. mdpi.com The production of high-purity AlF₃ and other metal fluorides is therefore crucial for both manufacturing processes and for studying material stability. scirp.orgmdpi.com Fluoropolymers, such as polyvinylidene fluoride (PVDF), are also widely used as wire insulation and as dielectric materials due to their thermal and chemical stability. americanchemistry.com
Research in Functional Materials Development
The development of functional materials—those possessing specific, tunable properties for targeted applications—is an active area of research. Fluorinated materials are particularly prominent in this field due to the unique properties conferred by the fluorine atom. rsc.org Research into nanoscopic metal fluorides, for example, has revealed their potential as heterogeneous catalysts and as optical materials. rsc.orgresearchgate.net The fluorolytic sol-gel synthesis is one method used to create these nanometal fluorides. researchgate.net While direct application of this compound in this specific synthesis route is not documented, its ability to act as a potent fluorinating agent aligns with the overarching goal of creating novel fluoride-based materials. The synthesis of complex metal fluorides and organically functionalized metal fluoride nanoparticles opens pathways to new composite materials with enhanced thermal, mechanical, and luminescent properties.
Role in Bioactive Glass Structure and Properties
While the direct application of the this compound molecule in bioactive glass synthesis is not documented, the incorporation of its constituent ions, fluoride and chloride, is a significant area of research. Adding fluoride to bioactive glasses is known to promote the formation of fluorapatite (B74983) and can stimulate bone mineralization. rsc.orgscielo.br More recently, chloride has been introduced as an alternative or complementary ion. nih.gov The presence of the larger chloride ion can lower the tendency of the glass to crystallize and create a more open glass network structure. researchgate.netacs.org
Studies on mixed fluoride and chloride-containing bioactive glasses show that combining the two ions can integrate their respective benefits. nih.govnih.gov These mixed-halide glasses can exhibit rapid degradation, fast fluorapatite formation, and controllable hardness. nih.govacs.org Research indicates that fluoride exists as F-Ca(n) species and does not form Si-F bonds that would disrupt the silicate (B1173343) network. rsc.orgresearchgate.net The synergistic effect of incorporating both fluoride and chloride can enhance the osteogenic and angiogenic properties of the glass, making these materials promising for bone repair and regeneration. nih.gov
Integration into Organic Electronic Devices
The integration of chloride and fluoride into organic molecules is a key strategy for developing advanced organic electronic materials. Although direct use of this compound is not reported, research on related halogenated compounds is highly relevant. Specifically, chloroboron subphthalocyanines (BsubPcs) are robust organic compounds whose electronic properties can be tuned by chemical modification. nih.govacs.org
Studies have shown that introducing electron-withdrawing groups like chloride and fluoride to the periphery or axial position of the BsubPc molecule significantly affects their properties for use in organic electronic devices such as organic solar cells. acs.orgrsc.org Peripheral chlorination has been found to be advantageous for integrating these materials into devices. nih.gov Further research into fluorinated derivatives shows that both halogens shift the redox potentials, but the fluorinated compounds exhibit enhanced stability. nih.govacs.org This stability is crucial for organic electronic devices that must undergo multiple redox cycles during their operational lifetime. acs.org Therefore, the strategic use of chloride and fluoride substitution is a critical tool for designing the next generation of organic semiconductors.
Future Directions and Emerging Research Avenues for Chloryl Fluoride
Development of Novel Synthetic Routes
The conventional synthesis of chloryl fluoride (B91410) involves the reaction of sodium chlorate (B79027) (NaClO₃) with chlorine trifluoride (ClF₃), followed by purification via vacuum distillation. While effective, this method involves highly reactive and hazardous reagents, prompting research into safer and more efficient synthetic pathways.
Future research is focused on developing alternative synthetic strategies that offer improved control, yield, and safety. Emerging methodologies in fluorine chemistry could be adapted for chloryl fluoride synthesis. This includes:
Catalytic Fluorination: Inspired by the synthesis of other fluorinated compounds like acyl fluorides, research could explore the use of transition metal catalysts with milder fluoride sources, such as silver fluoride (AgF) or potassium fluoride (KF). nih.govmdpi.com This approach could reduce the reliance on aggressive fluorinating agents like ClF₃.
One-Pot Procedures: The development of one-pot, two-step procedures, which are gaining traction in the synthesis of sulfonyl fluorides, could be applied to this compound. mdpi.com Such methods, which might involve the in-situ generation of intermediates, can improve efficiency and minimize the handling of unstable compounds.
Alternative Precursors: Investigating different starting materials beyond sodium chlorate could open new synthetic routes. Exploring reactions with precursors that are easier to handle or that allow for more controlled stoichiometry is a key area of interest. mdpi.comdoi.org
A critical aspect of any new synthetic route is the effective purification of the final product. Documenting and optimizing parameters such as temperature, pressure, stoichiometric ratios, and distillation conditions will be crucial for ensuring the reproducibility of these novel methods.
Advanced Spectroscopic and Structural Characterization Techniques
The molecular structure of this compound has been established as a pyramidal geometry (Cₛ point group), consistent with the VSEPR model. researchgate.net This has been confirmed through established techniques like infrared (IR) and Raman spectroscopy. researchgate.net However, advanced spectroscopic methods offer the potential for a more refined understanding of its structural and electronic properties.
| Spectroscopic Data for this compound | |
| Technique | Observation |
| Infrared (IR) Spectroscopy | Fundamental vibrations observed at 1265, 1104, 627, and 542 cm⁻¹. researchgate.net The Cl-O stretching mode is noted around 950 cm⁻¹. |
| Raman Spectroscopy | All fundamental frequencies have been observed for the liquid state. researchgate.net |
| Microwave Spectroscopy | Used to determine precise equilibrium constants and the Cl-O bond length of 1.418(2) Å. researchgate.net |
| Structural Parameters | |
| Cl-O Bond Length | ~1.418 Å researchgate.net |
| O-Cl-O Angle | ~117.37° - 121.9° (in salts) researchgate.net |
| O-Cl-F Angle | ~105° |
Future research will likely involve the interplay of experimental techniques and high-level computations. mdpi.com Key areas for exploration include:
High-Resolution Spectroscopy: The application of high-resolution rotational and rovibrational spectroscopy in the gas phase can provide more accurate values for bond lengths, bond angles, and other molecular constants. researchgate.net
Solid-State Characterization: While gas-phase data is precise, this compound is often used in condensed phases. Advanced solid-state NMR and X-ray diffraction studies of this compound adducts, for instance with Lewis acids like antimony pentafluoride (SbF₅), can provide direct evidence of its structure and intermolecular interactions in the solid state. researchgate.net
Synchrotron-Based Techniques: The use of synchrotron radiation for techniques like X-ray absorption spectroscopy could probe the electronic structure and bonding in this compound with unprecedented detail.
Integrated Approaches: A powerful strategy for future characterization involves combining multiple experimental methods (e.g., IR, Raman, NMR) with sophisticated computational predictions to achieve a comprehensive and validated understanding of the molecule's properties. mdpi.com
Expansion of Theoretical and Computational Modeling
Computational chemistry is an indispensable tool for elucidating the properties and reactivity of molecules like this compound. While VSEPR theory provides a basic structural prediction and Density Functional Theory (DFT) has been used to model transition states, there is vast potential to expand the use of theoretical and computational modeling. researchgate.net
Emerging research directions in this area include:
High-Accuracy Quantum Chemical Methods: Employing high-level ab initio methods, such as coupled-cluster theory (e.g., CCSD(T)), can yield highly accurate predictions of molecular geometries, vibrational frequencies, and thermochemical data, serving as a benchmark for experimental findings. mdpi.com
Molecular Dynamics Simulations: Ab initio molecular dynamics (AIMD) simulations can be used to study the dynamic behavior of this compound in solution. chemrxiv.orgscilit.com This can provide insights into solvation effects, intermolecular interactions, and the initial steps of reaction pathways that are difficult to observe experimentally.
Reaction Pathway Mapping: DFT and other quantum mechanical methods can be used to perform detailed explorations of potential energy surfaces for various reactions involving this compound. This allows for the calculation of activation barriers and the identification of transition states and intermediates, providing a deeper understanding of its dual role as an oxidizing and fluorinating agent.
Modeling of Adducts and Complexes: Computational studies can be expanded to model the interaction of this compound with Lewis acids and other molecules. Such studies can predict the structures, stabilities, and properties of resulting adducts and complexes, guiding experimental efforts to utilize them in synthesis or catalysis.
Exploration of New Reaction Mechanisms and Pathways
This compound is known for its dual reactivity as both a potent fluorinating and oxidizing agent. cymitquimica.com This dual nature stems from the presence of both a reactive chlorine-fluorine bond and a chlorine dioxide moiety. Understanding the mechanisms that govern which reaction pathway is dominant is a key area for future research.
Proposed mechanisms suggest that this compound may act through:
Electrophilic Fluorination: In this pathway, the molecule could deliver an electrophilic fluorine (F⁺ transfer) to a substrate.
Radical Oxidation: Alternatively, it may react via oxygen radical pathways, leading to the oxidation of a substrate.
To distinguish between these and other potential mechanisms, future research will need to employ a combination of experimental and theoretical approaches:
Isotopic Labeling Studies: Using isotopes such as ¹⁸O and ¹⁹F is a powerful experimental technique to track the transfer of specific atoms during a reaction. This can definitively determine whether fluorine or oxygen is being transferred to a substrate, providing clear evidence for the operative mechanism.
Kinetic Analysis: Detailed kinetic studies of this compound's reactions under various conditions can help to elucidate the rate-determining steps and the factors that influence the reaction pathway. nih.gov
Comparative Reactivity: Systematically studying the reactivity of this compound and comparing it to its halogen analogues, bromine monofluoride dioxide (BrO₂F) and iodine monofluoride dioxide (IO₂F), can reveal important trends in thermal stability, oxidizing strength, and reaction kinetics.
| Comparison of Halogen Oxyfluorides | |||
| Property | ClO₂F | BrO₂F | IO₂F |
| Structure | Pyramidal (Cₛ) | Pyramidal (Cₛ) | Polymeric chains |
| Thermal Stability | Decomposes at 100°C | Stable to 150°C | Stable to 200°C |
| Oxidizing Strength | Strong | Moderate | Weak |
| Data from |
Furthermore, the reaction of this compound with strong Lewis acids like antimony pentafluoride (SbF₅) to form molecular adducts, or with powerful oxidizers to form ionic chloryl salts like [ClO₂][RuF₆], represents another facet of its reactivity that warrants further mechanistic investigation.
Unconventional Applications in Materials Science and Catalysis
Beyond its role as a specialized reagent in chemical synthesis, the unique properties of this compound suggest potential for its use in more unconventional applications, particularly in the fields of materials science and catalysis. cymitquimica.com
Materials Science:
Fluorinated Polymers: Fluoropolymers are valued for their exceptional chemical resistance, thermal stability, and unique surface properties. researchgate.net Future research could explore the use of this compound as a surface modification agent to introduce fluorine into other polymers, or as a precursor for the synthesis of novel fluorinated materials.
Bioactive Materials: Fluoride ions are known to enhance the bioactivity of glasses used for medical applications such as bone regeneration. While not yet a common application, this compound could be investigated as a controlled source for incorporating fluoride into such bioactive materials, potentially influencing their structure and degradation properties.
Catalysis:
Catalyst Synthesis: While this compound itself is not typically used as a catalyst, it can be a valuable reagent for synthesizing catalytic materials. For instance, related compounds like aluminum chloride fluoride (ACF) are known to be highly active heterogeneous Lewis acid catalysts. acs.orgrsc.org this compound could be used to prepare novel metal oxyfluoride or chloride fluoride catalysts with unique acidic or oxidative properties.
Catalysis via Adducts: The adducts formed between this compound and strong Lewis acids could themselves possess unique catalytic activity. The exploration of these complexes as catalysts in organic synthesis, particularly for reactions requiring strong Lewis acidity or specific fluorination pathways, is a promising avenue for research. This is inspired by the broader field of catalysis using metal fluorides and related compounds. acs.orgrsc.org
The exploration of these future directions promises to expand the utility of this compound from a chemical curiosity to a valuable tool in advanced synthesis and materials innovation.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Chloryl fluoride (ClO₂F), and how can experimental reproducibility be ensured?
- Methodology : The most common synthesis involves reacting sodium chlorate (NaClO₃) with chlorine trifluoride (ClF₃) under controlled conditions. Post-reaction, vacuum distillation is employed to purify ClO₂F from byproducts like ClO₃F or unreacted precursors .
- Reproducibility Tips : Document reaction parameters (temperature: 20–25°C, pressure: <1 atm), stoichiometric ratios (e.g., 1:1 molar ratio of NaClO₃ to ClF₃), and distillation conditions (vacuum pressure: <10⁻³ bar). Include purity validation via gas chromatography-mass spectrometry (GC-MS) .
Q. How can the molecular structure of ClO₂F be experimentally validated?
- Methodology : Use vibrational spectroscopy (IR/Raman) to confirm the pyramidal geometry predicted by VSEPR theory. Compare experimental bond angles (Cl-O: ~117°, O-Cl-F: ~105°) with computational models (e.g., DFT). X-ray diffraction (XRD) of crystalline derivatives (e.g., ClO₂F adducts) can provide direct structural evidence .
- Data Interpretation : Cross-reference spectral peaks with literature values (e.g., IR absorption at 950 cm⁻¹ for Cl-O stretching) .
Q. What analytical techniques are recommended for detecting ClO₂F in reaction mixtures?
- Methodology : Employ gas chromatography (GC) with electron capture detection (ECD) for high sensitivity. For real-time monitoring, use Fourier-transform infrared spectroscopy (FTIR) to track characteristic Cl-O-F vibrational modes .
- Validation : Calibrate instruments with certified ClO₂F standards and validate against known byproducts (e.g., ClO₃F) .
Advanced Research Questions
Q. How do reaction conditions (e.g., temperature, reactor material) influence the stability and reactivity of ClO₂F?
- Contradiction Analysis : While ClO₂F is stable below 400°C , some studies report decomposition at lower temperatures (250–300°C) in nickel reactors. This discrepancy may arise from catalytic effects of reactor surfaces.
- Experimental Design : Conduct controlled thermal degradation studies in inert (e.g., quartz) vs. reactive (e.g., nickel) reactors. Monitor decomposition products (e.g., ClF₃, O₂) via mass spectrometry and quantify activation energies using Arrhenius plots .
Q. What mechanisms explain ClO₂F’s dual role as a fluorinating and oxidizing agent in organic reactions?
- Mechanistic Probes : Use isotopic labeling (¹⁸O/¹⁹F) to track oxygen vs. fluorine transfer in reactions with alkenes or aromatics. For example, ClO₂F may fluorinate via electrophilic attack (F⁺ transfer) while oxidizing via oxygen radical pathways .
- Computational Modeling : Perform density functional theory (DFT) calculations to compare transition states for fluorination (e.g., C-F bond formation) vs. oxidation (e.g., epoxidation) .
Q. How can computational chemistry resolve contradictions in ClO₂F’s electronic structure?
- Data Reconciliation : Some studies suggest a hypervalent Cl center (+5 oxidation state), while others propose resonance stabilization with partial charges.
- Methodology : Conduct natural bond orbital (NBO) analysis and electron localization function (ELF) studies to map electron distribution. Compare with experimental X-ray photoelectron spectroscopy (XPS) data .
Methodological Best Practices
- Experimental Documentation : Follow guidelines from Beilstein Journal of Organic Chemistry: Provide detailed synthesis protocols, including equipment specifications (e.g., vacuum distillation apparatus) and raw data (e.g., GC-MS chromatograms) in supplementary materials .
- Data Contradiction Management : Use multi-technique validation (e.g., XRD + spectroscopy) and transparent reporting of outliers .
- Computational Reproducibility : Archive input files (e.g., Gaussian .gjf) and benchmark against experimental data in public repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
